3-Cyclohexyl-2-fluoroprop-2-enoic acid

Description

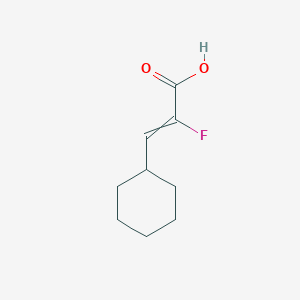

3-Cyclohexyl-2-fluoroprop-2-enoic acid is a fluorinated unsaturated carboxylic acid with the molecular formula C₉H₁₃FO₂ (calculated molecular weight: 172.20 g/mol). Its structure features a cyclohexyl group at the third carbon and a fluorine atom at the second carbon of the propenoic acid backbone (Figure 1). The fluorine substitution introduces electron-withdrawing effects, enhancing the compound’s acidity compared to non-fluorinated analogs. The cyclohexyl moiety contributes steric bulk and lipophilicity, which may influence solubility and biological interactions.

Properties

Molecular Formula |

C9H13FO2 |

|---|---|

Molecular Weight |

172.20 g/mol |

IUPAC Name |

3-cyclohexyl-2-fluoroprop-2-enoic acid |

InChI |

InChI=1S/C9H13FO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,11,12) |

InChI Key |

MPVNDOMTKIFMLW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C=C(C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of cyclohexylmagnesium bromide with 2-fluoroacrylic acid under controlled conditions . The reaction is carried out in an inert atmosphere, typically using anhydrous solvents such as tetrahydrofuran (THF) to prevent moisture interference.

Industrial Production Methods

Industrial production of 3-Cyclohexyl-2-fluoroprop-2-enoic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-2-fluoroprop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products Formed

Oxidation: Formation of cyclohexyl ketones or carboxylic acids.

Reduction: Formation of cyclohexylpropanoic acid.

Substitution: Formation of various substituted cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclohexyl-2-fluoroprop-2-enoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-2-fluoroprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The cyclohexyl group provides steric bulk, influencing the compound’s overall conformation and interactions with biological targets .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 3-cyclohexyl-2-fluoroprop-2-enoic acid with three structurally related compounds:

Key Observations:

Substituent Effects: The target compound’s fluorine at C2 increases acidity (lower pKa) compared to its non-fluorinated analog, (E)-3-cyclohexylprop-2-enoic acid. In contrast, phenyl-substituted analogs (Evidences 11–12) exhibit fluorine on the aromatic ring, which alters electronic properties and may target enzyme active sites via π-π interactions .

Applications: Non-fluorinated cyclohexyl derivatives (e.g., NSC 147133) are documented as synthetic intermediates . Fluorinated phenylprop-2-enoic acids are explored for pharmacological research, likely due to their structural mimicry of bioactive molecules .

Physicochemical Properties and Reactivity

Acidity and Solubility:

- This compound: Predicted to have higher acidity (pKa ~2.5–3.0) than its non-fluorinated analog (pKa ~4.5–5.0) due to fluorine’s electron-withdrawing effect.

- Phenyl-substituted analogs: Solubility in polar solvents is reduced by bulky alkoxy groups (e.g., hexyloxy), whereas the cyclohexyl group may improve solubility in non-polar media.

Reactivity:

- The α,β-unsaturated carbonyl system in all compounds enables participation in Michael additions or Diels-Alder reactions. Fluorine’s electronegativity may polarize the double bond, enhancing electrophilicity at the β-carbon.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.